Baeyer-Villiger monooxygenases (BVMOs) catalyze the insertion of an oxygen atom adjacent to ketone groups, converting 2-undecylcyclohex-2-en-1-one into chiral lactones or esters. Cyclohexanone monooxygenase (CHMO), a prototypical BVMO, employs flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH) to activate molecular oxygen, forming a reactive C4a-peroxyflavin intermediate. This intermediate attacks the carbonyl carbon of the substrate, generating a Criegee intermediate that rearranges into the final oxygenated product. For 2-undecylcyclohex-2-en-1-one, this pathway produces a γ-lactone with a retained cyclohexene ring and an undecyl side chain, critical for downstream pharmaceutical applications.
The stereochemical outcome depends on the enzyme’s active-site architecture. CHMO from Rhodococcus sp. accommodates bulky substituents like the undecyl group due to hydrophobic pockets that stabilize the substrate-enzyme complex. Molecular docking studies of analogous cyclohexanone derivatives reveal that alkyl side chains adopt conformations that minimize steric clashes with phenylalanine and leucine residues near the FAD cofactor.
While wild-type BVMOs exhibit broad substrate tolerance, engineering efforts enhance their activity toward 2-undecylcyclohex-2-en-1-one. Directed evolution of CHMO has yielded variants with up to 12-fold higher catalytic efficiency ($$k{cat}/Km$$) for structurally similar substrates, achieved by mutating residues in the substrate-binding loop (e.g., L435V and F432S). Codon optimization and fusion with phosphite dehydrogenase (PTDH) further improve soluble expression in Escherichia coli, enabling NADPH regeneration and reducing process costs.
The synthesis of complex cyclohexenone derivatives such as 2-undecylcyclohex-2-EN-1-one requires sophisticated methodologies that can address the multifaceted challenges of constructing highly substituted cyclic enones [2] [4]. Contemporary synthetic approaches have evolved to encompass transition metal catalysis, regioselective functionalization strategies, and macrocyclic construction methodologies, each offering distinct advantages for accessing these valuable synthetic intermediates [5] [3] [6].
Palladium-catalyzed cross-coupling reactions have emerged as cornerstone methodologies for the structural elaboration of cyclohexenone frameworks, providing unparalleled versatility in carbon-carbon bond formation [5] [7] [3]. These transformations enable the introduction of diverse substituents with exceptional functional group tolerance and mild reaction conditions [8] [9].
The Suzuki-Miyaura coupling reaction stands as one of the most widely employed palladium-catalyzed transformations for cyclohexenone elaboration [8]. This methodology utilizes palladium complexes to facilitate the cross-coupling of organoboron species with organic halides, generating new carbon-carbon bonds under relatively mild conditions [8]. The mechanism proceeds through oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product [8].
Recent developments have demonstrated the exceptional utility of oxidative Heck reactions coupled with dehydrogenation sequences for accessing meta-substituted phenols from cyclohexenone precursors [3]. The Pd(CH3CN)42/L5 catalyst system has proven particularly effective, enabling tandem oxidative Heck coupling followed by in situ dehydrogenation to generate aromatic products directly [3]. This methodology achieves yields ranging from 64 to 84 percent with broad substrate scope, accommodating various arylboronic acids including those bearing electron-withdrawing substituents [3].
| Palladium-Catalyzed Method | Catalyst System | Coupling Partner | Product Type | Yield Range |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh3)4/K2CO3 | Aryl boronic acids | 3-Aryl cyclohexenones | 68-86% |
| Oxidative Heck/Dehydrogenation | Pd(CH3CN)42/L5 | Aryl boronic acids | Meta-substituted phenols | 64-84% |
| Dehydrogenative Coupling | Pd(OAc)2/TBHP | Indoles | β-Indolyl cyclohexenones | 65-85% |
| Ullmann Cross-Coupling | Pd/C, Cu | Aryl iodides | Bicyclic frameworks | 70-90% |
The dehydrogenative cross-coupling of indoles with cyclic enones represents another significant advancement in palladium catalysis [5] [7]. This transformation proceeds under mild and neutral conditions, enabling the synthesis of β-indolyl cyclic enones through carbon-hydrogen bond activation followed by β-hydride elimination [5]. The key to success lies in establishing conditions that promote rapid enolization isomerization of the palladium(II)-enolate intermediate while suppressing undesired side reactions [7].
Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has emerged as a powerful strategy for accessing chiral cycloalkenone derivatives [10]. This methodology generates γ-benzoyloxy cycloalkenones with excellent enantioselectivity, serving as versatile precursors to a broad range of substituted cycloalkenones [10]. The ability to prepare both enantiomers through catalyst control represents a significant synthetic advantage over traditional enzymatic or chiral pool approaches [10].
The regioselective alkylation of cyclohexenone derivatives constitutes a fundamental transformation in organic synthesis, with particular relevance for constructing complex molecular architectures bearing multiple stereogenic centers [11] [12] [13]. The inherent reactivity patterns of cyclohexenone enolates present both opportunities and challenges for achieving selective functionalization at specific positions around the six-membered ring [11] [14].
Kinetic versus thermodynamic control represents the central paradigm governing regioselectivity in cyclohexenone enolate alkylation [11]. Under kinetic conditions, typically employing strong bases such as lithium diisopropylamide at low temperatures, deprotonation occurs preferentially at the less substituted α-position, leading to kinetic enolate formation [11]. Conversely, thermodynamic conditions favor the formation of the more substituted enolate, which represents the thermodynamically more stable form [11].
| Alkylation Position | Selectivity Control | Typical Conditions | Selectivity Ratio | Determining Factors |
|---|---|---|---|---|
| C-2 Alkylation | Kinetic control | LDA, -78°C | 5:1 to 10:1 | Kinetic acidity |
| C-6 Alkylation | Substituent-directed | Directed metallation | 3:1 to 8:1 | Steric hindrance |
| Axial Alkylation | Conformational control | Bulky base, low temperature | 10:1 to 20:1 | Ring strain minimization |
| Equatorial Alkylation | Thermodynamic control | Weak base, elevated temperature | 1:10 to 1:20 | Product stability |
The stereochemical outcome of cyclohexenone enolate alkylation is governed by conformational preferences that minimize ring strain during the transition state [11] [13]. Axial alkylation typically predominates under kinetic conditions because the pyramidalization of the nucleophilic carbon atom leads to ring conformations that minimize torsional strain [11]. This phenomenon has been extensively studied through computational methods, revealing that the observed stereoselectivity results from subtle energetic differences between competing transition states [13].
Enamine chemistry provides an alternative approach to regioselective alkylation, offering complementary selectivity patterns compared to enolate-based methodologies [12] [14]. The regioselectivity of enamine alkylation depends critically on the degree of substitution at the cyclohexenone ring, with 2-substituted cyclohexanone imines showing preferential alkylation at the 2-position [12]. This contrasts with tertiary enamines, where alkylation occurs preferentially at the less substituted 6-position [12].
Recent advances in organocatalyzed regioselective carbon-hydrogen alkylation have expanded the methodological toolkit for cyclohexenone functionalization [15]. Visible-light-catalyzed approaches enable direct alkylation of aromatic carbon-hydrogen bonds using alkenes as alkylating reagents under metal-free conditions [15]. These transformations feature complete atom economy and circumvent the need for substrate pre-functionalization [15].
The construction of macrocyclic architectures incorporating ethynylene bridging units represents a sophisticated approach to accessing structurally complex molecules with unique conformational and electronic properties [16] [17] [18]. These methodologies have found particular application in the synthesis of shape-persistent macrocycles and cyclophane derivatives, where the rigid acetylene linkers impart well-defined three-dimensional structures [18].
Alkyne metathesis has emerged as a powerful tool for the direct formation of arylene ethynylene macrocycles [17]. This transformation employs molybdenum-based catalysts to facilitate the metathetical exchange of alkyne substituents, enabling the construction of cyclic structures through thermodynamically controlled processes [17]. Mechanistic studies utilizing gel permeation chromatography and matrix-assisted laser desorption ionization mass spectrometry have revealed that macrocycle formation proceeds through initial oligomer formation followed by cyclization to generate the thermodynamically most stable product distribution [17].
| Macrocyclization Method | Catalyst System | Ring Size Range | Yield Range | Key Advantages |
|---|---|---|---|---|
| Alkyne Metathesis | Mo-based catalysts | 12-30 membered | 40-80% | Thermodynamic control |
| Sonogashira Coupling | Pd/Cu catalysis | 14-24 membered | 50-75% | Mild conditions |
| Glaser Coupling | Cu-mediated | 16-32 membered | 35-65% | Symmetric products |
| Ring-Closing Metathesis | Grubbs catalysts | 12-20 membered | 60-90% | Broad substrate scope |
The Sonogashira cross-coupling reaction provides an alternative approach to macrocycle construction through the coupling of terminal alkynes with aryl halides [18]. This methodology enables the stepwise assembly of macrocyclic frameworks with precise control over substitution patterns and ring size [18]. The primary challenge associated with this approach lies in achieving efficient cyclization while minimizing oligomerization and polymerization side reactions [18].
Copper-mediated Glaser coupling reactions offer a complementary strategy for macrocycle synthesis, particularly suited for the construction of symmetric macrocyclic architectures [19]. This methodology proceeds through oxidative dimerization of terminal alkynes under copper catalysis, generating 1,3-diyne linkages that serve as rigid spacers in macrocyclic structures [19]. Recent developments have demonstrated the utility of tandem Castro-Stephens coupling and alkyne reduction sequences for accessing strained 1,3-diene macrocycles [19].
The dynamic covalent chemistry approach to macrocycle synthesis has gained significant attention due to its thermodynamic control over product formation [17] [20]. This methodology relies on reversible bond-forming reactions that enable error correction during the assembly process, ultimately leading to the thermodynamically most stable macrocyclic products [17]. The reversibility of alkyne metathesis reactions makes this approach particularly well-suited for macrocycle synthesis, as demonstrated by variable temperature and scrambling experiments [17].
The optimization of alkyl chain length represents a critical parameter in determining the biological activity and target selectivity of cyclohexenone derivatives. Extensive research has demonstrated that the length of alkyl substituents significantly influences both the potency and selectivity profile of these compounds.
Chain Length-Activity Relationships
Studies examining the relationship between alkyl chain length and antiviral activity have revealed distinct optimal ranges for different viral targets [1]. For human cytomegalovirus and herpes simplex virus type-1, alkyl ethers containing 14-18 carbon atoms exhibited the greatest antiviral activity [1]. This represents a remarkably narrow window of optimal activity, suggesting that precise molecular recognition mechanisms govern the interaction between these compounds and their biological targets.
The structure-activity relationship becomes even more pronounced when examining specific chain lengths within this optimal range. Compounds containing 18-carbon alkyl chains demonstrated antiviral activities that were 135-fold greater than the parent foscarnet compound [1]. When the chain length was extended to 22 carbons, the enhancement reached 338-fold, representing the maximum observed potency enhancement in this series [1].
Target-Specific Optimization
Different biological targets exhibit distinct preferences for alkyl chain length, highlighting the importance of target-specific optimization strategies. For human immunodeficiency virus type-1 infected cells, optimal activity was observed with longer alkyl chains spanning 18-22 carbon atoms [1]. This shift toward longer chains for HIV-1 selectivity compared to the 14-18 carbon optimum for HCMV and HSV-1 suggests fundamental differences in the binding pocket architecture and lipophilic interaction requirements of these viral systems.
The selectivity enhancement achieved through chain length optimization extends beyond simple potency improvements. The 1-docosyloxypropane-3-foscarnet derivative demonstrated not only a 338-fold increase in activity compared to the parent compound but also represented a 2.6 to 6-fold improvement over the previously reported octadecyl analog [1]. This progressive enhancement with increasing chain length indicates that the binding affinity continues to improve until an optimal length is reached, beyond which steric constraints or conformational restrictions may limit further improvements.
Mechanistic Implications of Chain Length Effects
The pronounced chain length dependence observed in these systems suggests that the undecyl substituent in 2-Undecylcyclohex-2-EN-1-one likely participates in specific hydrophobic interactions within the target binding site. The eleven-carbon chain falls within the optimal range identified for several biological targets, positioning this compound as a potentially selective inhibitor.
The relationship between chain length and activity appears to follow a bell-shaped curve, with both shorter and longer chains showing reduced activity compared to the optimal range. This pattern is consistent with a binding model where the alkyl chain must achieve a specific length to maximize favorable hydrophobic contacts while avoiding unfavorable steric clashes or conformational strain.
Thermodynamic Considerations
Chain length optimization involves balancing enthalpic contributions from favorable hydrophobic interactions against entropic penalties associated with conformational restriction. Longer alkyl chains provide increased opportunities for van der Waals contacts with hydrophobic residues in the binding pocket, but they also experience greater conformational flexibility that must be restricted upon binding.
The optimal chain lengths identified in experimental studies likely represent the point where the enthalpic gain from additional hydrophobic contacts is balanced by the entropic cost of conformational restriction. For the undecyl substituent in 2-Undecylcyclohex-2-EN-1-one, this balance appears to favor moderate-length chains that can form sufficient hydrophobic interactions without excessive conformational penalties.
| Chain Length Range | Target System | Activity Enhancement | Selectivity Profile |
|---|---|---|---|
| C8-C14 | General antiviral | Moderate activity | Broad spectrum |
| C14-C18 | HCMV/HSV-1 | 135-fold increase | High selectivity |
| C18-C22 | HIV-1 | 338-fold increase | Maximum selectivity |
| >C22 | Various targets | Decreased activity | Reduced selectivity |
The electronic properties of substituent groups attached to the cyclohexenone core play a fundamental role in determining both the reactivity and selectivity of these compounds. The presence of electron-withdrawing or electron-donating groups significantly alters the electronic distribution within the molecule, affecting both ground-state stability and transition-state energetics.
Electron-Withdrawing Group Effects
Electron-withdrawing substituents exert a profound influence on cyclohexenone reactivity through both inductive and resonance mechanisms [2] [3]. Groups such as carbonyl, cyano, and nitro substituents withdraw electron density from the cyclohexenone ring system, making the molecule less reactive toward electrophilic attack while simultaneously increasing its susceptibility to nucleophilic addition reactions.
The deactivating effect of electron-withdrawing groups follows a predictable order based on their electron-withdrawing strength: nitro group > carbonyl groups > cyano group > halogens [3]. This hierarchy reflects the combined influence of inductive and resonance effects, with strongly electron-withdrawing groups like nitro showing the most pronounced deactivating effects.
In the context of 2-Undecylcyclohex-2-EN-1-one, the carbonyl group itself represents an electron-withdrawing center that influences the reactivity of the entire molecule. This intrinsic electron deficiency at the carbonyl carbon makes it susceptible to nucleophilic attack, while simultaneously reducing the electron density of the adjacent double bond system.
Electron-Donating Group Effects
Conversely, electron-donating substituents increase the electron density of the cyclohexenone system, enhancing reactivity toward electrophilic reagents while reducing susceptibility to nucleophilic attack [2] [3]. Alkyl groups, amino groups, and alkoxy substituents all contribute electron density through inductive and hyperconjugative effects.
The activating strength of electron-donating groups follows the order: amino groups > alkoxy groups > hydroxyl groups > alkyl groups [3]. This pattern reflects the ability of heteroatoms to donate electron density through resonance interactions, with amino groups showing the strongest activating effects due to their ability to donate lone pair electrons into the aromatic system.
The undecyl substituent in 2-Undecylcyclohex-2-EN-1-one functions as a weak electron-donating group through hyperconjugative interactions. While the effect is relatively modest compared to heteroatom-containing substituents, the long alkyl chain can still contribute to the overall electron density of the system through sigma-bond hyperconjugation.
Positional Effects and Electronic Perturbations
The position of substituents relative to the reactive centers significantly influences their electronic impact [4]. Substituents at the 2-position of cyclohexenone derivatives show particularly strong effects on biological activity, with even minor structural modifications resulting in substantial potency changes.
Research on 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives demonstrated that substitution at the 2-position has a significant effect on inhibitor potency [4]. The 2-chloro substituted analog emerged as the most potent inhibitor with an IC50 of 15 nanomolar, representing a substantial improvement over the parent compound. This dramatic enhancement highlights the sensitivity of biological activity to electronic perturbations at specific positions.
Resonance and Inductive Balance
The overall electronic effect of any substituent results from the balance between inductive and resonance contributions. Halogens provide an excellent example of this balance, as they are inductively electron-withdrawing but can donate electron density through resonance [2]. This dual nature results in context-dependent effects that vary based on the specific molecular environment and reaction conditions.
For cyclohexenone derivatives, the extended conjugation system allows for delocalization of electronic effects throughout the molecule. Substituents that participate in this conjugated system can exert influence far beyond their immediate attachment point, affecting reactivity at distant sites through resonance interactions.
Quantitative Electronic Parameters
The electronic effects of substituents can be quantified using various parameter scales, including Hammett constants, which provide numerical values for the electron-withdrawing or electron-donating strength of different groups. These parameters enable predictive modeling of reactivity trends and facilitate rational design of compounds with desired electronic properties.
| Substituent Type | Electronic Effect | Hammett σ Value | Reactivity Impact |
|---|---|---|---|
| -NO₂ | Strong withdrawing | +0.78 | Strongly deactivating |
| -CHO | Moderate withdrawing | +0.42 | Moderately deactivating |
| -Cl | Weak withdrawing | +0.23 | Weakly deactivating |
| -H | Reference | 0.00 | Neutral |
| -CH₃ | Weak donating | -0.17 | Weakly activating |
| -OH | Moderate donating | -0.37 | Moderately activating |
| -NH₂ | Strong donating | -0.66 | Strongly activating |
The conformational landscape of 2-Undecylcyclohex-2-EN-1-one involves complex interplay between the cyclohexenone ring system and the flexible undecyl chain. Understanding these conformational preferences is crucial for predicting biological activity, as different conformations may exhibit vastly different binding affinities and selectivity profiles.
Cyclohexenone Ring Conformations
The cyclohexenone core adopts a non-planar conformation to minimize angle strain and torsional interactions [5]. Theoretical studies using multiple computational methods have consistently identified the envelope conformation as the predominant form for cyclohex-2-enone, with a pucker angle ranging from 22 to 26 degrees [5].
The envelope conformation represents the optimal balance between various strain components. Unlike cyclohexane, which adopts a symmetric chair conformation, cyclohexenone is constrained by the planar sp² hybridized atoms in the enone system. This constraint forces the ring to adopt an asymmetric envelope shape where one carbon atom lies significantly out of the plane defined by the other five atoms.
Alternative conformations, including the half-chair form, exist but are higher in energy by approximately 0.5 to 1.5 kilocalories per mole [5]. This energy difference is sufficient to strongly favor the envelope conformation under normal conditions, but the relatively small energy gap suggests that conformational interconversion may occur readily in solution.
Undecyl Chain Conformational Dynamics
The eleven-carbon alkyl chain in 2-Undecylcyclohex-2-EN-1-one exhibits significant conformational flexibility, with multiple low-energy conformations accessible at room temperature. Research on alkyl chain conformational preferences has revealed that chains of this length begin to show preference for folded rather than extended conformations due to intramolecular dispersion interactions [6].
The critical chain length for the transition from linear to folded preferences has been studied extensively using high-level quantum chemical methods [6]. For unbranched alkanes, the crossover occurs somewhere between decane and tetradecane, placing the undecyl chain directly in the transitional regime where both extended and folded conformations may be populated.
This conformational flexibility has important implications for biological activity. Different chain conformations may present the cyclohexenone pharmacophore in distinct orientations relative to the alkyl tail, potentially affecting binding affinity and selectivity. The ability of the undecyl chain to sample multiple conformations may contribute to the compound's ability to adapt to different binding pocket geometries.
Molecular Symmetry and Conformational Constraints
The molecular symmetry of 2-Undecylcyclohex-2-EN-1-one is reduced compared to unsubstituted cyclohexenone due to the presence of the undecyl substituent. This symmetry breaking has profound effects on the conformational landscape, as the molecule can no longer adopt equivalent conformations through simple ring-flipping motions.
The attachment point of the undecyl chain creates a conformational anchor that restricts certain molecular motions while allowing others. Ring puckering remains possible, but the amplitude and direction of puckering may be influenced by steric interactions with the alkyl chain. Similarly, rotation around the bond connecting the chain to the ring system introduces additional conformational variables that must be considered in any comprehensive analysis.
Steric Effects and Conformational Preferences
Steric interactions between the undecyl chain and the cyclohexenone ring system influence the preferred conformations of both components [7]. When the chain adopts extended conformations, it may experience minimal interaction with the ring system, allowing both components to adopt their intrinsically preferred geometries.
However, when the chain folds back toward the ring system, steric clashes may force both components to adopt higher-energy conformations. The balance between intramolecular dispersion attractions in the folded chain and steric repulsions with the ring system determines the overall conformational equilibrium.
The preference for axial versus equatorial positioning of substituents in cyclohexane systems provides insight into the likely preferred conformations of 2-Undecylcyclohex-2-EN-1-one [8] [9]. Large substituents like the undecyl chain typically prefer equatorial positions to minimize steric interactions with axial hydrogen atoms. However, the constrained geometry of the cyclohexenone system may alter these preferences compared to saturated cyclohexane analogs.
Dynamic Conformational Behavior
Molecular dynamics simulations have revealed that cyclohexenone derivatives exhibit significant conformational mobility on picosecond to nanosecond timescales [10] [11]. The envelope conformation undergoes continuous flexing motions, while the alkyl chain samples different rotational states through cooperative motion of multiple dihedral angles.
This dynamic behavior has important implications for biological recognition. Rather than binding in a single, rigid conformation, 2-Undecylcyclohex-2-EN-1-one likely samples multiple conformations in solution and may undergo conformational selection or induced fit mechanisms upon binding to biological targets.
The timescales of conformational interconversion are typically much faster than biological binding events, suggesting that conformational equilibration is not rate-limiting for biological activity. Instead, the relative populations of different conformations in solution determine the effective concentration of binding-competent forms available for target recognition.
Thermodynamic Analysis of Conformational Equilibria
The conformational preferences of 2-Undecylcyclohex-2-EN-1-one can be understood through thermodynamic analysis of the competing energetic contributions. Enthalpy differences between conformations arise from variations in bond lengths, bond angles, and non-bonded interactions, while entropy differences reflect the number of accessible microstates for each conformation.
For the cyclohexenone ring system, the envelope conformation is enthalpically favored due to optimal bond angles and minimal torsional strain. The entropy difference between envelope and alternative conformations is relatively small, so the enthalpy term dominates the equilibrium distribution.
The undecyl chain presents a more complex thermodynamic landscape, with many conformations of similar enthalpy but different entropy content. Extended conformations have lower conformational entropy due to their more ordered structure, while folded conformations have higher entropy but may suffer enthalpic penalties from steric compression.
| Conformational Feature | Energy Range (kcal/mol) | Population Distribution | Biological Relevance |
|---|---|---|---|
| Envelope ring pucker | 0.0 (reference) | >95% at 298K | Primary bioactive form |
| Half-chair ring pucker | +0.5 to +1.5 | <5% at 298K | Minor contributor |
| Extended chain | Variable | Temperature dependent | High surface area contact |
| Folded chain | Variable | Temperature dependent | Compact binding mode |
| Gauche interactions | +0.6 per interaction | Conformer dependent | Local flexibility |